6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-ethynyl-1H-pyrrolo[2,3-b]pyridine, also known as EPP, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. EPP belongs to the family of pyrrolopyridines, which are known for their diverse biological activities.
Scientific Research Applications
Functionalization and Material Applications
The compound 6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in the synthesis of new compounds with applications in agrochemicals and functional materials. This has included the introduction of various amino groups at the 6-position to form multidentate agents, leading to compounds like N,N′-bis(1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide and bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene. Moreover, its ethynylation has led to the synthesis of polyacetylene with a 1H-pyrrolo[2,3-b]pyridyl group as a pendant, illustrating its versatility in material science applications (Minakata et al., 1992).
Synthesis of Derivatives
6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been used as a building block for synthesizing various derivatives. For example, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been utilized as versatile building blocks for creating 4-substituted 7-azaindole derivatives through nucleophilic displacement. Such research signifies its importance in the creation of diverse chemical structures with potential biological activities (Figueroa‐Pérez et al., 2006).
Biological Activity and Pharmaceutical Research
6-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their biological activities. For example, a study on the synthesis and biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives showed that many possessed considerable fungicidal activity. This indicates their potential in agricultural applications, particularly in combating rice blast caused by Pyricularia oryzae. Additionally, the ionization potentials of these compounds were analyzed, revealing a correlation between these properties and their biological activities (Minakata et al., 1997).
properties
IUPAC Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRVWKDOKGUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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